
3-endo-Chloro-pinane (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-endo-Chloro-pinane is a chemical compound with the molecular formula C10H17Cl. It is a derivative of pinane, a bicyclic monoterpene, and is characterized by the presence of a chlorine atom at the endo position. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-endo-Chloro-pinane can be synthesized through asymmetric synthesis. One common method involves the chlorination of pinane derivatives under controlled conditions. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like chloroform or methanol.
Industrial Production Methods: In industrial settings, the production of 3-endo-Chloro-pinane involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-endo-Chloro-pinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of 3-endo-Chloro-pinane can yield pinane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of pinane derivatives with various functional groups.
Oxidation: Formation of pinane alcohols or ketones.
Reduction: Formation of reduced pinane derivatives.
Scientific Research Applications
3-endo-Chloro-pinane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-endo-Chloro-pinane involves its interaction with various molecular targets. The chlorine atom at the endo position makes it a reactive intermediate in chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Comparison with Similar Compounds
Bornyl Chloride: Another pinane derivative with a chlorine atom, used in organic synthesis.
Isobornyl Chloride: Similar to bornyl chloride but with a different structural arrangement.
Camphene Hydrochloride: A related compound with a similar bicyclic structure and chlorine atom.
Uniqueness: 3-endo-Chloro-pinane is unique due to its specific endo position of the chlorine atom, which imparts distinct reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
(1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |
InChI Key |
PPXZTFXSBNJCKA-UYXSQOIJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


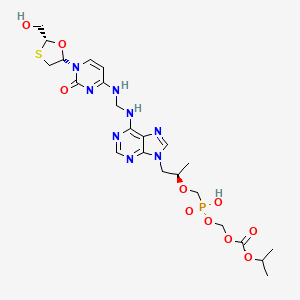
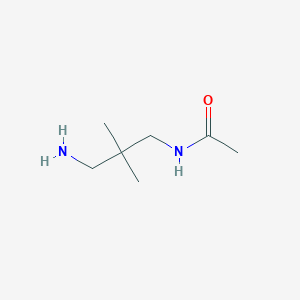
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
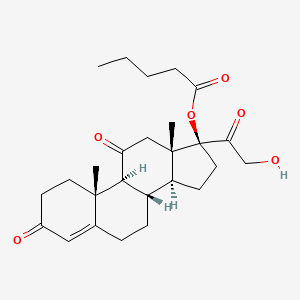
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
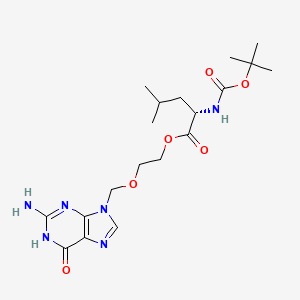
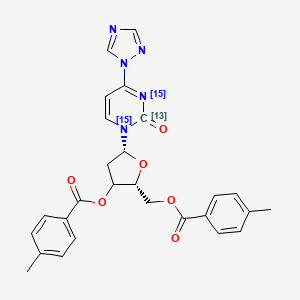

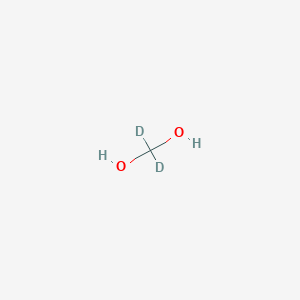
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
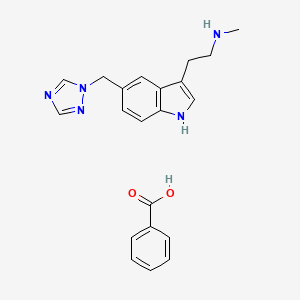
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)


